molecular formula C19H17N3O5S2 B2998884 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate CAS No. 877650-53-8

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate

Número de catálogo: B2998884
Número CAS: 877650-53-8
Peso molecular: 431.48
Clave InChI: XSUIUBOZYNWMKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate features a 4-oxo-4H-pyran scaffold substituted at position 3 with a 3,4-dimethylbenzoate ester and at position 6 with a methylthio-linked 5-acetamido-1,3,4-thiadiazole moiety. Its molecular formula is deduced as C₁₉H₁₇N₃O₅S₂ (calculated molecular weight: 443.5 g/mol). The 3,4-dimethylbenzoate group introduces steric bulk and moderate lipophilicity, while the thiadiazole-acetamido substituent may contribute to hydrogen bonding and metabolic stability.

Propiedades

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-10-4-5-13(6-11(10)2)17(25)27-16-8-26-14(7-15(16)24)9-28-19-22-21-18(29-19)20-12(3)23/h4-8H,9H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUIUBOZYNWMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound incorporates a pyran ring, a thiadiazole moiety, and an acetamido group, contributing to its reactivity and potential therapeutic applications. The molecular formula is C21H21N3O5SC_{21}H_{21}N_{3}O_{5}S with a molecular weight of approximately 417.5 g/mol .

Structural Features

The compound's structure can be broken down into key functional groups that enhance its biological properties:

Functional Group Description
Thiadiazole Moiety Known for antimicrobial and antifungal activities.
Pyran Ring Contributes to various pharmacological effects.
Acetamido Group Enhances solubility and bioavailability.

Anticholinesterase Activity

Recent studies have demonstrated that derivatives containing the thiadiazole nucleus exhibit potent anticholinesterase activity, which is crucial for the treatment of Alzheimer's disease. For instance, compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have shown IC50 values in the nanomolar range against acetylcholinesterase (AChE), surpassing the activity of donepezil, a standard treatment .

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics possess notable antimicrobial properties. For example, derivatives exhibiting electron-withdrawing groups have shown effectiveness against various bacterial strains. The presence of the thiadiazole moiety is particularly significant in enhancing these antimicrobial effects .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Studies have reported that certain derivatives demonstrate strong scavenging activity against free radicals, which is beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • Anticholinesterase Evaluation :
    • A study synthesized several benzamide derivatives with the thiadiazole nucleus and tested their AChE inhibitory activity.
    • Results indicated that some compounds exhibited IC50 values lower than 0.6 µM, suggesting strong potential as anti-Alzheimer agents .
  • Antimicrobial Testing :
    • A series of thiazolidin-4-one analogues were tested against MCF-7 cancer cells and various microbial strains.
    • Compounds with para-substituted halogen groups showed remarkable antimicrobial activity along with significant cytotoxicity against cancer cells .

Aplicaciones Científicas De Investigación

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features. It is classified as both a thiadiazole derivative and a pyran-based compound, classifications that are significant because they often correlate with specific biological activities.

Properties

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate has a molecular weight of 431.5 . The compound's structure includes a pyran ring, a thiadiazole moiety, and an acetamido group, enhancing its reactivity and biological activity.

Potential Applications

The potential applications of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate may include:

  • Medicinal Chemistry : Due to the presence of the acetamido group alongside the pyran and thiadiazole structures, the compound has a distinctive profile that could be advantageous in medicinal chemistry applications.
  • Antimicrobial and Anticancer Properties : Studies have indicated that compounds with similar structures exhibit significant antimicrobial and anticancer properties, suggesting that this compound may also possess these activities.
  • Interaction with Biological Targets : The mechanism of action for this compound primarily revolves around its interaction with biological targets such as enzymes or receptors.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Substituent Features Notable Properties
Target: 3,4-Dimethylbenzoate C₁₉H₁₇N₃O₅S₂ 443.5 - 3,4-Dimethylbenzoate
- 5-Acetamido-thiadiazole
Moderate lipophilicity; steric hindrance
4-Nitrobenzoate derivative C₁₇H₁₂N₄O₇S₂ 448.4 - 4-Nitrobenzoate
- 5-Acetamido-thiadiazole
High electron-withdrawing effect; reactivity
3-Methoxybenzoate derivative C₁₈H₁₅N₃O₆S₂ 433.5 - 3-Methoxybenzoate
- 5-Acetamido-thiadiazole
Improved solubility (polar methoxy group)
2-(Trifluoromethyl)benzoate derivative C₂₂H₂₀F₃N₃O₅S₂ 527.5 - 2-(Trifluoromethyl)benzoate
- 5-(2-Ethylbutanamido)-thiadiazole
Enhanced lipophilicity (CF₃, alkyl chain)

Key Observations:

The 4-nitrobenzoate analog (C₁₇H₁₂N₄O₇S₂) exhibits strong electron-withdrawing properties, which may enhance electrophilic reactivity . The 3-methoxybenzoate derivative (C₁₈H₁₅N₃O₆S₂) introduces a polar methoxy group, likely improving aqueous solubility compared to the target compound .

Thiadiazole Substituents :

  • All compounds except the 2-(trifluoromethyl)benzoate derivative retain the 5-acetamido group on the thiadiazole ring, suggesting its role in stabilizing interactions (e.g., hydrogen bonding).
  • The 5-(2-ethylbutanamido) substitution in the trifluoromethyl analog introduces a branched alkyl chain, further increasing lipophilicity and possibly metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 1,3,4-thiadiazole core in this compound?

  • Methodological Answer : Cyclocondensation of hydrazide derivatives with thiocyanates (e.g., potassium thiocyanate) in concentrated sulfuric acid is a standard approach for thiadiazole formation . For the acetamido-substituted thiadiazole, reacting 5-acetamido-1,3,4-thiadiazole-2-thiol with a methylene-bridged pyran precursor under basic conditions (e.g., NaOH) can introduce the thioether linkage. Triethylamine in DMF is recommended as a catalyst for cycloaddition steps involving chloroacetyl chloride .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm the pyran-4-one ring (δ ~160-170 ppm for carbonyl carbons) and thiadiazole protons (δ ~7-9 ppm for aromatic protons). The 3,4-dimethylbenzoate ester is identified via methyl singlet peaks at δ ~2.3-2.5 ppm .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z calculated for C20H20N3O5S2C_{20}H_{20}N_3O_5S_2: 470.08) .
  • HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Q. How to design initial biological activity screening for this compound?

  • Methodological Answer : Prioritize antimicrobial assays (e.g., MIC against S. aureus and E. coli) due to the known activity of thiadiazole derivatives. Use MTT assays for anticancer screening against HeLa or MCF-7 cell lines. Include positive controls like ciprofloxacin (antimicrobial) and doxorubicin (anticancer) .

Advanced Research Questions

Q. How to address contradictions in reported bioactivity of structurally similar thiadiazole derivatives?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., acetamido vs. nitro groups) and compare bioactivity data. For example, replacing the 3,4-dimethylbenzoate with a 4-hydroxyphenyl group may enhance antimicrobial potency but reduce solubility .
  • Solubility Optimization : Use logP calculations to adjust lipophilicity. Introduce polar groups (e.g., hydroxyl or amine) while retaining the thiadiazole core .

Q. What computational approaches predict binding modes to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II (PDB: 1ZXM). Focus on hydrogen bonding between the acetamido group and active-site residues (e.g., Asp73 in gyrase) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex. Monitor RMSD values (<2 Å indicates stable binding) .

Q. How to resolve discrepancies in NMR data for thiadiazole derivatives?

  • Methodological Answer :

  • Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3. Thiadiazole protons may shift upfield in polar solvents due to hydrogen bonding .
  • Dynamic NMR : For tautomeric equilibria (e.g., thione-thiol forms), use variable-temperature NMR (25–80°C) to observe coalescence of peaks .

Q. What experimental controls are essential for mechanistic studies in anticancer assays?

  • Methodological Answer :

  • Apoptosis Markers : Include caspase-3/7 activity assays and Annexin V staining to differentiate apoptosis from necrosis.
  • ROS Detection : Use DCFH-DA probes to measure reactive oxygen species (ROS) generation, a common mechanism for thiadiazole-induced cytotoxicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.